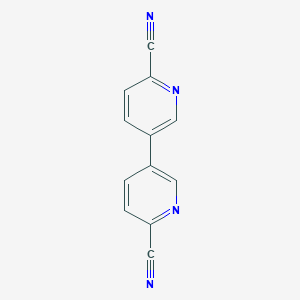

3,3'-Bipyridine-6,6'-dicarbonitrile

Overview

Description

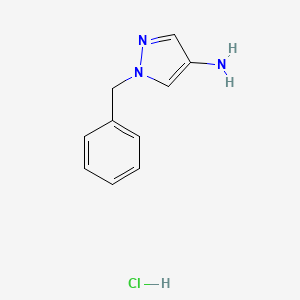

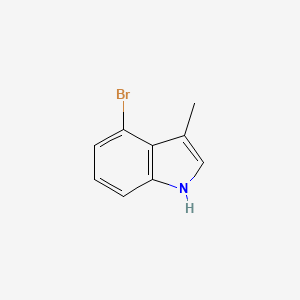

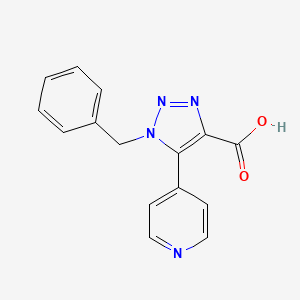

3,3’-Bipyridine-6,6’-dicarbonitrile is a chemical compound with the CAS Number: 1133116-47-8 . It has a molecular weight of 206.21 and its IUPAC name is 3,3’-bipyridine-6,6’-dicarbonitrile .

Molecular Structure Analysis

The molecular formula of 3,3’-Bipyridine-6,6’-dicarbonitrile is C12H6N4 . Its structure includes two pyridine rings connected at the 3-position, with nitrile groups attached at the 6-position on each ring .

Physical And Chemical Properties Analysis

3,3’-Bipyridine-6,6’-dicarbonitrile has a density of 1.3±0.1 g/cm³, a boiling point of 473.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 73.6±3.0 kJ/mol, and it has a flash point of 149.9±13.9 °C . The compound has a molar refractivity of 56.2±0.4 cm³, and its polar surface area is 73 Ų .

Scientific Research Applications

Prion Disease Inhibition

A study explored the structure-activity relationship of 2-Aminopyridine-3,5-dicarbonitrile compounds, identifying compounds with significantly improved bioactivity against prion replication, suggesting a potential application in treating prion diseases (May et al., 2007).

Visual Sensing of Zn2+

A ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine was developed for the selective visual sensing of Zn2+ under physiological conditions, indicating its utility in biological specimen imaging (Ajayaghosh et al., 2005).

Luminescent Lanthanide Complexes for Anion Detection

Lanthanide complexes of a bis-bipyridine-phenylphosphine oxide ligand were synthesized, showing efficient energy transfer and significant luminescence intensity increase upon anion addition, making them useful for anion detection in solutions (Charbonnière et al., 2002).

Optoelectronic Device Potential

The photoresponse properties and DNA binding abilities of 4-(4-pyridinyl)-2-pyridone salts were investigated, revealing their potential as optoelectronic devices and highlighting their biological significance (Mandal et al., 2019).

Mitochondrial Accumulation for Imaging

A study demonstrated the use of a 3-chloromethylpyridyl bipyridine tricarbonyl rhenium cation as a thiol-reactive luminophore that accumulates in mitochondria, marking the first application of such an agent for biological imaging purposes (Amoroso et al., 2008).

Mechanism of Action

. It has a molecular weight of 206.21 . The compound is a solid and has a light yellow to white crystalline appearance . It is insoluble in water at room temperature but can dissolve in most organic solvents such as ethanol and acetone .

In terms of its uses, “3,3’-Bipyridine-6,6’-dicarbonitrile” can be used in organic synthesis and catalytic reactions as a ligand . A ligand is a molecule that binds to another (usually larger) molecule. In the context of biochemistry, it is often a small molecule that binds specifically to a larger molecule, usually a protein.

properties

IUPAC Name |

5-(6-cyanopyridin-3-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-11-3-1-9(7-15-11)10-2-4-12(6-14)16-8-10/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUUPEZTURQMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675018 | |

| Record name | [3,3'-Bipyridine]-6,6'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133116-47-8 | |

| Record name | [3,3'-Bipyridine]-6,6'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)

![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)

methanone](/img/structure/B1522650.png)